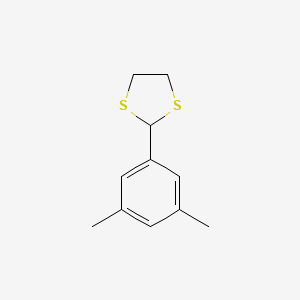
2-(3,5-Dimethylphenyl)-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)-1,3-dithiolane is an organic compound that features a dithiolane ring attached to a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-1,3-dithiolane typically involves the reaction of 3,5-dimethylbenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. Commonly used acid catalysts include hydrochloric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to break the dithiolane ring, yielding the corresponding thiol or disulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-1,3-dithiolane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the dithiolane ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
2-(3,5-Dimethylphenyl)-1,3-oxathiolane: Contains an oxathiolane ring, which includes an oxygen atom in place of one sulfur atom.
2-(3,5-Dimethylphenyl)-1,3-dioxolane: Features a dioxolane ring with two oxygen atoms instead of sulfur atoms.
Uniqueness
2-(3,5-Dimethylphenyl)-1,3-dithiolane is unique due to its specific combination of a dithiolane ring and a 3,5-dimethylphenyl group. This structure imparts distinct chemical properties, such as the ability to undergo specific oxidation and reduction reactions, which may not be as readily achievable with similar compounds.
Properties
CAS No. |
113509-20-9 |
|---|---|
Molecular Formula |
C11H14S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C11H14S2/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
QBDLCCKCTUVOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2SCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




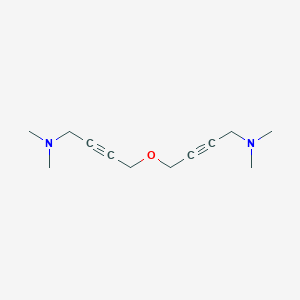
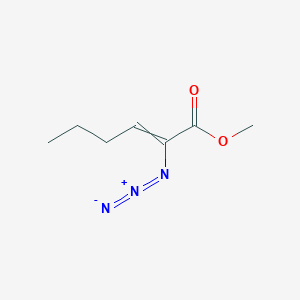
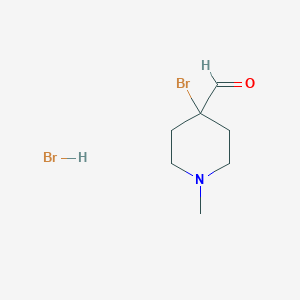
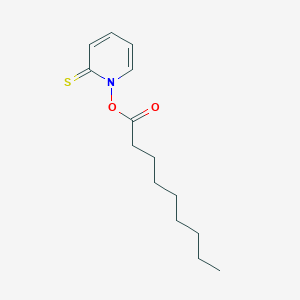



![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
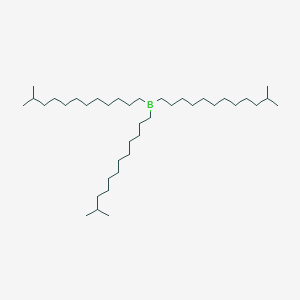

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
